Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate
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Overview
Description
Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with an amino-nitropyridine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-methylbenzoic acid to introduce the nitro group. This is followed by esterification to form the methyl ester. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the amino group is introduced into the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that activate or deactivate its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate: Characterized by the presence of both amino and nitro groups on the pyridine ring.
Methyl 5-(2-amino-4-nitropyridin-3-yl)-2-methylbenzoate: Similar structure but with different positions of the amino and nitro groups.
Methyl 5-(2-amino-3-nitropyridin-5-yl)-2-methylbenzoate: Another isomer with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the amino and nitro groups can affect the compound’s electronic properties and its interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-(2-amino-3-nitropyridin-4-yl)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-8-3-4-9(7-11(8)14(18)21-2)10-5-6-16-13(15)12(10)17(19)20/h3-7H,1-2H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOYWXLOZWRJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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